molecular formula C9H21NO2 B13543531 1-Amino-3-(methoxymethyl)-2,2-dimethylpentan-3-ol

1-Amino-3-(methoxymethyl)-2,2-dimethylpentan-3-ol

Cat. No.: B13543531
M. Wt: 175.27 g/mol
InChI Key: IFHUPOXKBSNCFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(methoxymethyl)-2,2-dimethylpentan-3-ol is an organic compound with a complex structure that includes an amino group, a methoxymethyl group, and a dimethylpentan-3-ol backbone

Preparation Methods

The synthesis of 1-Amino-3-(methoxymethyl)-2,2-dimethylpentan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylpentan-3-ol with methoxymethyl chloride in the presence of a base to form the methoxymethyl derivative. This intermediate is then reacted with ammonia or an amine to introduce the amino group. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to increase yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

1-Amino-3-(methoxymethyl)-2,2-dimethylpentan-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

    Addition: The compound can undergo addition reactions with electrophiles, such as hydrogen halides or halogens, leading to the formation of halogenated derivatives.

Common reagents and conditions used in these reactions vary depending on the desired product and the specific reaction pathway. Major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and complex molecules with multiple functional groups.

Scientific Research Applications

1-Amino-3-(methoxymethyl)-2,2-dimethylpentan-3-ol has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into the compound’s potential therapeutic effects includes its use in drug development for treating various diseases and conditions.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Amino-3-(methoxymethyl)-2,2-dimethylpentan-3-ol involves its interaction with molecular targets and pathways within biological systems. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within the body. The overall effect of the compound depends on its specific interactions with target molecules and the pathways involved in its metabolism and action.

Comparison with Similar Compounds

1-Amino-3-(methoxymethyl)-2,2-dimethylpentan-3-ol can be compared with other similar compounds, such as:

    1-Amino-3-methoxy-2-propanol: A simpler analog with a shorter carbon chain and fewer functional groups.

    1-Amino-3-oxo-2,7-naphthyridines: Compounds with a different core structure but similar functional groups, used in various chemical and biological applications.

    Indole derivatives: Compounds with an indole core structure, known for their diverse biological activities and applications in medicine and agriculture.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications across multiple fields.

Properties

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

1-amino-3-(methoxymethyl)-2,2-dimethylpentan-3-ol

InChI

InChI=1S/C9H21NO2/c1-5-9(11,7-12-4)8(2,3)6-10/h11H,5-7,10H2,1-4H3

InChI Key

IFHUPOXKBSNCFU-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)(C(C)(C)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.